REACTION_CXSMILES
|
Cl.Cl.[NH2:3][CH2:4][C:5]1([C:32]2[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=2)[CH2:10][CH2:9][N:8]([CH2:11][CH2:12][C:13]([C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=2)([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH2:7][CH2:6]1.[C:38](OC(=O)C)(=[O:40])[CH3:39].C(=O)([O-])[O-].[K+].[K+].O>C(Cl)Cl>[C:32]1([C:5]2([CH2:4][NH:3][C:38](=[O:40])[CH3:39])[CH2:6][CH2:7][N:8]([CH2:11][CH2:12][C:13]([C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)([C:26]3[CH:27]=[CH:28][CH:29]=[CH:30][CH:31]=3)[C:20]3[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=3)[CH2:9][CH2:10]2)[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=1 |f:0.1.2,4.5.6|
|
Name
|
4-aminomethyl-4-phenyl-1-(3,3,3-triphenylpropyl)piperidine dihydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.Cl.NCC1(CCN(CC1)CCC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
is stirred at room temperature for about 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The organic and aqueous layers are separated
|
Type
|
WASH
|
Details
|
the aqueous layer washed with methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic fraction is dried over potassium carbonate
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Type
|
CUSTOM
|
Details
|
the residual colorless amorphous solid crystallized from a mixture of n-hexane and ether
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1(CCN(CC1)CCC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)CNC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |